5-(3-Aminophenyl)pent-4-yn-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
5-(3-aminophenyl)pent-4-yn-1-ol |
InChI |
InChI=1S/C11H13NO/c12-11-7-4-6-10(9-11)5-2-1-3-8-13/h4,6-7,9,13H,1,3,8,12H2 |
InChI Key |
DNIJLAFTFLRVOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C#CCCCO |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 5 3 Aminophenyl Pent 4 Yn 1 Ol
Reactions Involving the Terminal Alkyne Moiety
The terminal alkyne group is a highly versatile functional handle, participating in a variety of addition and cyclization reactions.
Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) for Triazole Formation
The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, mild reaction conditions, and exceptional regioselectivity. nih.govnih.gov This reaction facilitates the covalent linkage between a terminal alkyne and an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.gov For 5-(3-aminophenyl)pent-4-yn-1-ol, the terminal alkyne readily undergoes this transformation in the presence of a copper(I) catalyst, which is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate. wikipedia.org
The reaction is robust and compatible with a wide array of functional groups, including the primary alcohol and aniline (B41778) moieties present in the molecule, without the need for protecting groups. springernature.comjenabioscience.com The resulting triazole products are highly stable and can serve as important scaffolds in medicinal chemistry and materials science. nih.gov
Table 1: Representative Conditions for CuAAC Reaction
| Parameter | Condition | Reference |
| Catalyst | Copper(I) source (e.g., CuI, or CuSO₄ with a reducing agent) | wikipedia.org |
| Reducing Agent | Sodium Ascorbate | wikipedia.orgjenabioscience.com |
| Solvent | Typically a mixture of water and an organic solvent (e.g., t-BuOH, DMSO) | springernature.com |
| Temperature | Room Temperature | nih.gov |
| Reactants | This compound, Organic Azide (R-N₃) | nih.govnih.gov |
| Product | 1-(3-(5-hydroxy-1-(1-substituted-1H-1,2,3-triazol-4-yl)pent-1-yn-3-yl)phenyl)amine | nih.gov |
Intramolecular Cyclization Reactions Involving the Alkyne (e.g., Iodocyclization, Prins cyclization)
The strategic placement of the alkyne, amine, and alcohol groups allows for various intramolecular cyclization reactions, leading to the formation of diverse heterocyclic systems.
Iodocyclization: This reaction involves the electrophilic activation of the alkyne by an iodine source (e.g., I₂ or I⁺), followed by the nucleophilic attack of another part of the molecule to form a ring. Depending on the conditions, either the aniline nitrogen or the phenyl ring itself could act as the nucleophile. Electrophile-promoted cyclizations of functionalized alkynes are a powerful tool for creating halogen-substituted heterocycles that are primed for further chemical modification. researchgate.net For instance, the iodocyclization of alkynes can lead to cyclic products containing a C(sp²)–I bond, which can then be used in cross-coupling reactions. researchgate.net While a specific example for this compound is not documented, related substrates like 2-aryl-3-(alkylethynyl)quinoxalines undergo 6-endo-dig iodocyclization, where the arene C-H bond acts as the nucleophile. rsc.org
Prins Cyclization: The Prins reaction is an acid-catalyzed condensation of an alkene or alkyne with an aldehyde or ketone. wikipedia.orgnih.gov An intramolecular variant could be envisioned for this compound. The reaction could be initiated by the acid-catalyzed formation of an iminium ion from the aniline and an aldehyde (an aza-Prins reaction). acs.org This electrophilic iminium ion could then be attacked by the terminal alkyne, leading to the formation of a nitrogen-containing heterocyclic ring system. acs.orgdigitellinc.com The outcome of the Prins reaction is highly dependent on the specific reaction conditions and the nature of the substrates. wikipedia.org
Metal-Catalyzed Double Cyclizations
Transition metals, particularly gold and rhodium, are known to catalyze the cyclization of substrates containing both amine and alkyne functionalities. acs.orgnih.gov For instance, rhodium(I) complexes can catalyze the cyclization of o-alkynyl anilines to form indole (B1671886) derivatives. acs.org Gold catalysts are also highly effective in promoting the cyclization of alkynes. nih.govresearchgate.net Although this compound has a meta-disposed substitution pattern, metal-catalyzed cyclization involving the aniline nitrogen and the alkyne could potentially lead to the formation of fused heterocyclic systems. Another example of complex molecule synthesis from related precursors is the cascade reaction of alkynols with 1-(2-aminophenyl)prop-2-ynols, which forms a fused 5,5,6-tricyclic N,O-containing skeleton in a single reaction. rsc.org
Reactions Involving the Primary Alcohol Group
The primary alcohol in this compound can undergo a range of classical transformations, including oxidation, esterification, and etherification.
Esterification and Etherification Reactions of the Hydroxyl Group
Esterification: The primary alcohol can be readily converted to an ester through reaction with a carboxylic acid or its derivative. The most common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄). youtube.comyoutube.comkhanacademy.org This is an equilibrium process, and water is removed to drive the reaction to completion. youtube.com Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used, often in the presence of a base like pyridine.
Table 2: General Conditions for Esterification and Etherification
| Reaction | Reagents | Catalyst/Base | General Conditions | Reference |
| Fischer Esterification | Carboxylic Acid (R'-COOH) | Strong Acid (e.g., H₂SO₄) | Heat, removal of water | youtube.comkhanacademy.orgyoutube.com |
| Acylation | Acid Chloride (R'-COCl) or Anhydride (B1165640) ((R'CO)₂O) | Base (e.g., Pyridine) | Room temperature or gentle heat | organic-chemistry.org |
Etherification: The synthesis of an ether from the primary alcohol can be achieved through methods like the Williamson ether synthesis. This reaction involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide (R'-X) to form the ether.
Reactions Involving the Aromatic Amino Group
The amino group attached to the phenyl ring in this compound is a key site for a variety of chemical transformations. Its nucleophilic character allows for the formation of new carbon-nitrogen and sulfur-nitrogen bonds, enabling the synthesis of a diverse range of derivatives.
The aniline moiety of this compound readily undergoes acylation and sulfonylation reactions with appropriate acylating and sulfonylating agents. These reactions are fundamental in organic synthesis for the protection of the amino group, modification of the compound's electronic properties, and the introduction of new functional handles.
Acylation: The reaction with acyl halides or anhydrides in the presence of a base converts the amino group into an amide. This transformation is typically carried out to protect the amine or to introduce an acyl group as part of a larger synthetic strategy. For instance, the reaction with acetyl chloride or acetic anhydride would yield N-(3-(5-hydroxypent-1-yn-1-yl)phenyl)acetamide.
Sulfonylation: Similarly, the amino group can be sulfonated by reacting it with sulfonyl chlorides, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base like pyridine. This results in the formation of a sulfonamide, for instance, N-(3-(5-hydroxypent-1-yn-1-yl)phenyl)methanesulfonamide. Sulfonamides are known for their stability and are often used as protecting groups or as pharmacophores in medicinal chemistry. The synthesis of a related compound, N-[3-(3-oxoprop-1-yn-1-yl)phenyl]benzenesulfonamide, highlights the feasibility of such transformations on the aminophenyl alkyne scaffold. google.com
Below is a table summarizing typical conditions for these transformations.
| Transformation | Reagent | Solvent | Base | Typical Conditions | Product |
| Acylation | Acetyl chloride | Dichloromethane | Pyridine | 0 °C to room temp | N-(3-(5-hydroxypent-1-yn-1-yl)phenyl)acetamide |
| Sulfonylation | Methanesulfonyl chloride | Dichloromethane | Triethylamine | 0 °C to room temp | N-(3-(5-hydroxypent-1-yn-1-yl)phenyl)methanesulfonamide |
The amino group of this compound can act as an internal nucleophile, participating in cyclization reactions with the alkyne functionality. These intramolecular processes are powerful methods for the construction of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products.
The specific outcome of such a cyclization is dependent on the reaction conditions, particularly the presence of a catalyst and the nature of any activating groups. In principle, the nitrogen atom could attack the alkyne in an endo or exo fashion, leading to different ring sizes. For the this compound scaffold, an intramolecular cyclization involving the amine and the alkyne could potentially lead to the formation of dihydroquinoline or indole-type structures, depending on the regioselectivity of the attack and any subsequent rearrangements.
Research on related systems, such as the enantioselective intramolecular hydroamination of alkynes catalyzed by palladium complexes, demonstrates the feasibility of such cyclizations to form pyrrolidines and piperidines. nih.gov Furthermore, studies on the intramolecular cyclization of o-alkynylbenzamides have shown that these reactions can be catalyzed by chiral phosphoric acids to produce spiro-isoindolinone-indoles. rsc.org While these examples involve amides rather than free amines, they underscore the potential of the nitrogen nucleophile to participate in cyclizations with a tethered alkyne. The cyclization of alkynyl heteroaromatic substrates bearing a tethered cyano group also provides insight into the formation of fused pyridoheterocycles. nih.gov
The table below outlines a hypothetical intramolecular cyclization pathway for an activated form of the title compound.
| Reactant | Catalyst/Conditions | Key Transformation | Potential Product Class |
| N-Acyl-5-(3-aminophenyl)pent-4-yn-1-ol | Transition metal catalyst (e.g., Au(I), Pd(II)) | Intramolecular hydroamination/cyclization | Dihydroquinolines |
| This compound | Acid catalyst | Intramolecular cyclization/aromatization | Substituted indoles |
Design and Synthesis of Derivatives and Analogues of 5 3 Aminophenyl Pent 4 Yn 1 Ol
Structural Modifications on the 3-Aminophenyl Moiety
The 3-aminophenyl group is a key component that can be readily modified through various aromatic substitution reactions. These changes can alter the electronic properties, steric profile, and hydrogen bonding capabilities of the molecule.
Halogenation: Direct halogenation of the aromatic ring can be achieved, though the presence of the activating amino group requires careful control of reaction conditions to avoid polysubstitution and to direct the regioselectivity. Electrophilic aromatic substitution reactions using N-halosuccinimides (NCS, NBS, NIS) can introduce chlorine, bromine, or iodine atoms onto the ring, typically at the positions ortho and para to the amino group.
Alkylation: The amino group itself can be alkylated to form secondary or tertiary amines. Reductive amination with aldehydes or ketones is a common method. Furthermore, the aromatic ring can be subjected to Friedel-Crafts alkylation, although the amino group may need to be protected first (e.g., as an acetamide) to prevent it from coordinating with the Lewis acid catalyst and deactivating the ring.
Heteroatom Substitutions: The synthesis of analogues where the phenyl ring is replaced by a heteroaromatic system is a significant modification. nih.gov For instance, pyridyl or pyrimidinyl analogues can be synthesized by starting with the corresponding amino-substituted heterocycles. These substitutions can introduce new hydrogen bond donors or acceptors and significantly alter the molecule's polarity and metabolic stability. The synthesis of heteroaromatic compounds is a broad field with numerous established protocols that can be adapted for this purpose. nih.gov
Table 1: Examples of Potential Modifications on the 3-Aminophenyl Moiety
| Modification Type | Reagents/Conditions | Potential Product Structure |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS), Acetonitrile | 5-(2-Amino-4-bromophenyl)pent-4-yn-1-ol |
| N-Alkylation | Acetaldehyde, NaBH(OAc)₃ | 5-(3-(Ethylamino)phenyl)pent-4-yn-1-ol |
| Ring Substitution | Starting from 3-aminopyridine | 5-(5-Aminopyridin-3-yl)pent-4-yn-1-ol |
Alterations of the Alkynyl Chain Length and Substitutions on the Alkyne
The pentynyl chain provides a rigid scaffold that can be extended, shortened, or substituted to probe the spatial requirements of molecular interactions.
Chain Length Alteration: Homologues of 5-(3-aminophenyl)pent-4-yn-1-ol can be synthesized by selecting different starting materials. For example, an analogue with a shorter, butynyl chain, 4-(3-aminophenyl)but-3-yn-1-ol, is a known compound. nih.gov Longer chains can be constructed by using ω-halo-alcohols of varying lengths in the initial coupling reactions.
Substitution on the Alkyne: The terminal alkyne is acidic (pKa ≈ 25) and can be deprotonated with a strong base, such as sodium amide (NaNH₂), to form a nucleophilic acetylide anion. wikipedia.orgucalgary.ca This anion can then react with various electrophiles, most commonly primary alkyl halides, in an SN2 reaction to install substituents on the carbon atom adjacent to the phenyl ring. masterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com This alkylation is a powerful method for creating a wide range of internal alkynes from a terminal alkyne precursor. ucalgary.calibretexts.orglibretexts.org However, with secondary or tertiary alkyl halides, elimination reactions tend to dominate over substitution. masterorganicchemistry.comlibretexts.org Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can also be employed to attach various groups, including aryl and vinyl substituents, to the alkyne. organic-chemistry.org
Table 2: Examples of Alkynyl Chain Modifications
| Modification Type | Reagents/Conditions | Potential Product |
|---|---|---|
| Chain Shortening | Sonogashira coupling of 3-iodoaniline (B1194756) with but-3-yn-1-ol | 4-(3-Aminophenyl)but-3-yn-1-ol |
Functionalization of the Terminal Hydroxyl Group to Esters, Ethers, or Other Moieties
The primary alcohol at the end of the pentynyl chain is a versatile handle for introducing a wide variety of functional groups through esterification, etherification, and other derivatization reactions.
Esterification: The hydroxyl group can be readily converted to an ester by reaction with a carboxylic acid, acid chloride, or acid anhydride (B1165640). The Steglich esterification, using a carboxylic acid with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is a mild and effective method.
Etherification: Ethers can be formed via the Williamson ether synthesis. This involves deprotonating the alcohol with a base (e.g., sodium hydride, NaH) to form an alkoxide, which is then treated with an alkyl halide. This method allows for the introduction of a wide range of alkyl or aryl-alkyl groups.
Other Functionalizations: The hydroxyl group can also be converted into many other functionalities. Oxidation can yield an aldehyde or a carboxylic acid. It can be replaced with a halogen to create a reactive site for further nucleophilic substitution, or converted to an azide (B81097) for use in "click chemistry" reactions like the Huisgen cycloaddition.
Table 3: Examples of Terminal Hydroxyl Group Functionalization
| Functionalization | Reagents/Conditions | Potential Product |
|---|---|---|
| Acetate Ester Formation | Acetic anhydride, Pyridine | 5-(3-Aminophenyl)pent-4-yn-1-yl acetate |
Incorporation into Polycyclic and Heterocyclic Systems
The strategic placement of the amino group and the alkyne in this compound makes it an excellent precursor for synthesizing fused ring systems through intramolecular cyclization reactions.
Quinoline (B57606) Synthesis: The reaction of anilines with alkynes is a well-established method for constructing quinoline rings. organic-chemistry.orgscielo.br For example, palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols yields 2,4-disubstituted quinolines. organic-chemistry.org By analogy, intramolecular cyclization of this compound, potentially after modification of the amino group or alkyne, could be triggered by various metal catalysts (e.g., Pd, Co, Fe, Yb) to form tetrahydroquinoline derivatives. organic-chemistry.orgscielo.brresearchgate.net The specific reaction conditions can be tuned to control the selectivity of the cyclization. researchgate.net
Indole (B1671886) Synthesis: Indole derivatives are another important class of heterocycles that can be accessed from aminophenyl acetylene (B1199291) precursors. nih.govrsc.orgnih.gov For instance, a cascade reaction involving nucleophilic aromatic substitution followed by a 5-endo-dig cyclization can furnish 2-substituted indoles. rsc.org The Cadogan-Sundberg indole synthesis, which involves the deoxygenative cyclization of o-nitrostyrenes, provides another potential, albeit indirect, route if the amino group is first converted to a nitro group. wikipedia.org The development of methods for synthesizing poly-substituted indole oligomers highlights the utility of coupling reactions in building complex indole-based structures. rsc.org
Table 4: Examples of Cyclization to Form Heterocyclic Systems
| Heterocycle | General Method | Potential Product from Derivative |
|---|---|---|
| Quinoline | Palladium-catalyzed intramolecular hydroamination/cyclization | Tetrahydro-benzo[b]azepine derivative |
| Indole | Tandem SNAr/intramolecular cyclization | Fused indole-dihydropyran system |
| Pyrrole | Palladium-catalyzed cross-coupling and hydrogenation | 2-(2-Aminophenyl)pyrrole analogue |
Applications of 5 3 Aminophenyl Pent 4 Yn 1 Ol and Its Derivatives in Advanced Chemical Research
Utilization as a Molecular Scaffold in Medicinal Chemistry Research
The inherent functionalities of 5-(3-aminophenyl)pent-4-yn-1-ol position it as a valuable starting point for the discovery and development of new therapeutic agents. The aminophenyl group is a common motif in many biologically active compounds, and the alkyne and alcohol moieties provide handles for further chemical modification and conjugation.
The generation of novel chemical scaffolds is a cornerstone of modern drug discovery. The structure of this compound allows for the exploration of diverse chemical space. For instance, the aromatic amine can be readily acylated, sulfonated, or used in coupling reactions to introduce a wide array of substituents, thereby generating libraries of new compounds. The alkyne group is particularly amenable to "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and regioselective formation of triazoles. This strategy has been widely used to create novel heterocyclic compounds with potential biological activity.
Furthermore, the primary alcohol can be oxidized to an aldehyde or carboxylic acid, or used in ether and ester linkages to append other molecular fragments. The combination of these transformations can lead to the rapid generation of diverse chemotypes, which can then be screened for biological activity against various targets. An example of a related scaffold, anthranilic acid derivatives, has been successfully explored to develop novel selective modulators for nuclear receptors, highlighting the potential of aminophenyl-based structures in lead generation. nih.gov
Nuclear receptors are a class of ligand-activated transcription factors that play crucial roles in a multitude of physiological processes, making them important drug targets. nih.gov The development of selective ligands for these receptors is an active area of research. The aminophenyl moiety of this compound can serve as a key pharmacophore for interaction with the ligand-binding domains of nuclear receptors. For example, studies on anthranilic acid derivatives have shown that they can act as selective modulators of peroxisome proliferator-activated receptors (PPARs) and the farnesoid X receptor (FXR). nih.gov By modifying the pentynol side chain of this compound, it is conceivable to develop new ligands with tailored selectivity and activity profiles for various nuclear receptors.
Similarly, the polyamine transport system, which is often upregulated in cancer cells, represents another attractive target for drug delivery and imaging. scilit.com The amino group of this compound could be incorporated into polyamine-like structures, and the alkyne functionality could be used to attach imaging agents or cytotoxic payloads via click chemistry. This would allow for the targeted delivery of these agents to cancer cells that overexpress the polyamine transporter.
Table 1: Potential Modifications of this compound for Ligand Design
| Functional Group | Potential Modification | Target Class |
| Aromatic Amine | Acylation, Sulfonation, N-Arylation | Nuclear Receptors, Kinases |
| Alkyne | Click Chemistry (CuAAC) | Various (for attaching probes/payloads) |
| Alcohol | Oxidation, Etherification, Esterification | Various (for modulating solubility and PK) |
Chemical probes are essential tools for studying biological processes in their native environment. The alkyne group of this compound makes it an ideal candidate for the development of such probes. The bioorthogonal nature of the alkyne-azide cycloaddition reaction allows for the specific labeling of biomolecules in complex biological systems without interfering with native biochemical processes. nih.govmdpi.com
For instance, a derivative of this compound could be designed to bind to a specific protein target. The alkyne handle would then allow for the subsequent attachment of a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, via click chemistry. nih.gov This would enable the visualization of the protein within a cell or the isolation of the protein for further study. The development of fluorescent probes with active alkynyl groups for the detection of biogenic amines has been reported, demonstrating the feasibility of this approach. researchgate.net
Role in Catalysis and Ligand Development
The structural motifs present in this compound are also of significant interest in the field of catalysis, both as components of ligands for transition metal catalysts and as organocatalysts themselves.
The aminophenyl group is a well-established coordinating moiety for a variety of transition metals. Ligands incorporating this group have been used in a wide range of catalytic transformations, including cross-coupling reactions and C-H activation. rsc.org The nitrogen atom of the amine can coordinate to a metal center, and the electronic properties of the ligand can be tuned by modifying the substituents on the aromatic ring.
The presence of the alkyne group in this compound adds another dimension to its potential as a ligand. Alkynes are known to coordinate to transition metals, and such complexes are intermediates in many important catalytic reactions, such as hydrogenation and trimerization. wikipedia.org A ligand derived from this compound could therefore act as a bidentate ligand, coordinating to a metal center through both the amine and the alkyne. This could lead to novel reactivity and selectivity in catalytic transformations. For example, tripodal amine ligands have been shown to be effective in accelerating copper-catalyzed azide-alkyne cycloaddition reactions. rsc.org
Table 2: Potential Catalytic Applications of this compound-Based Ligands
| Metal | Potential Reaction | Role of Ligand |
| Palladium | Cross-coupling (e.g., Suzuki, Buchwald-Hartwig) | Stabilizing the active catalytic species |
| Copper | Click Chemistry (CuAAC), Arylation Reactions | Accelerating the reaction rate |
| Rhodium | Hydroformylation, C-H Activation | Controlling regioselectivity and enantioselectivity |
| Ruthenium | Metathesis, Hydrogenation | Enhancing catalyst stability and activity |
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Chiral amines are a particularly important class of organocatalysts, capable of promoting a wide range of enantioselective reactions. sigmaaldrich.com If this compound were resolved into its individual enantiomers, or if a chiral center were introduced into the molecule, it could potentially be used as a chiral organocatalyst or as a precursor for the synthesis of more complex chiral ligands.
The combination of a chiral amine and a transition metal catalyst in a synergistic fashion has also been shown to be a powerful strategy for asymmetric synthesis. organic-chemistry.org For example, a chiral derivative of this compound could be used in conjunction with a rhodium catalyst for the asymmetric coupling of alkynes. Furthermore, the synthesis of axially chiral compounds through the catalytic asymmetric reactions of alkynes is a growing field, and novel chiral ligands are in high demand. researchgate.net The structural features of this compound make it an intriguing scaffold for the development of new chiral ligands for such transformations. The use of chiral hydrazones, which are related to the amine functionality, in asymmetric intramolecular indium-mediated allylations has been demonstrated to produce chiral chromanes with high diastereoselectivity, further highlighting the potential of such functionalities in asymmetric synthesis. nih.gov
Research on “this compound” Remains Undisclosed in Publicly Available Scientific Literature
Despite a thorough search of publicly available scientific databases and scholarly articles, no specific research has been identified concerning the applications of the chemical compound this compound in materials science and engineering. The investigation, which sought to detail its role as a building block for advanced polymeric structures and its use in the development of optoelectronic and nonlinear optical materials, yielded no direct results for this particular molecule.
The initial investigation aimed to populate a detailed article on the contributions of this compound and its derivatives to advanced chemical research. The intended structure of the article included a focused look at its applications in materials science, with specific subsections dedicated to its use in creating novel polymers and its potential in the realm of optical and electronic materials.
This lack of available data suggests several possibilities: the compound may be a novel chemical entity that has not yet been extensively studied or reported on in peer-reviewed literature; research into its applications may be proprietary and not publicly disclosed; or it may be known under a different, less common systematic name that was not identified during the search.
Consequently, it is not possible to provide a detailed and scientifically accurate article with research findings and data tables on the specific applications of this compound as outlined in the initial request. Further research or access to private research data would be required to elaborate on the specific contributions of this compound to materials science and engineering.
At present, the scientific community awaits disclosure of any research that may have been conducted on this compound to understand its potential role in the development of new materials.
Advanced Spectroscopic Characterization Methodologies for 5 3 Aminophenyl Pent 4 Yn 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural determination of organic molecules in solution. For 5-(3-Aminophenyl)pent-4-yn-1-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR techniques would provide a complete assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different chemical environments of the protons. The aromatic protons of the 3-aminophenyl group would appear as a complex multiplet pattern in the downfield region, typically between δ 6.5 and 7.5 ppm. The chemical shifts and coupling constants of these protons would be influenced by the electron-donating amino group. The protons of the pentynol chain would resonate in the upfield region. The methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH) would likely appear as a triplet, while the other methylene protons would show more complex splitting patterns due to coupling with neighboring protons. The hydroxyl proton (-OH) would typically appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration. The amino group protons (-NH₂) would also likely present as a broad singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The aromatic carbons would resonate in the range of δ 110-150 ppm, with the carbon attached to the amino group showing a characteristic upfield shift. The two sp-hybridized carbons of the alkyne would be observed in the region of δ 80-90 ppm. The sp³-hybridized carbons of the pentynol chain would appear in the upfield region of the spectrum. The carbon bearing the hydroxyl group would be found around δ 60-70 ppm.
2D NMR Techniques: Two-dimensional NMR experiments are instrumental in unambiguously assigning the proton and carbon signals.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity of the aliphatic chain and the substitution pattern of the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is essential for confirming the connection between the phenyl ring, the alkyne moiety, and the pentynol chain.
| Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |
| Aromatic Protons: δ 6.5 - 7.5 (m) | Aromatic Carbons: δ 110 - 150 |
| Methylene Protons (-CH₂-): δ 1.6 - 3.8 (m) | Alkyne Carbons (-C≡C-): δ 80 - 90 |
| Hydroxyl Proton (-OH): Variable (br s) | Carbinol Carbon (-CH₂OH): δ 60 - 70 |
| Amino Protons (-NH₂): Variable (br s) | Methylene Carbons (-CH₂-): δ 15 - 40 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., GC-MS, HRMS, ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with electrospray ionization (ESI), would be employed to determine the accurate mass of the molecular ion of this compound. This would allow for the unambiguous determination of its elemental formula (C₁₁H₁₃NO).
Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule and helps to confirm its structure. nih.govnih.gov For this compound, common fragmentation pathways would likely involve:
Loss of water (H₂O): A prominent fragment resulting from the dehydration of the primary alcohol.
Cleavage of the C-C bonds in the pentynol chain, leading to various alkyl fragments.
Fragmentation of the aromatic ring: Characteristic losses of small molecules like HCN from the aminophenyl group.
α-cleavage: Cleavage of the bond adjacent to the oxygen atom of the alcohol. nih.gov
The combination of the molecular ion peak and the characteristic fragment ions would provide strong evidence for the proposed structure.
| Ionization Technique | Information Obtained |
| ESI-HRMS | Accurate mass of the molecular ion and elemental composition. |
| GC-MS (with EI) | Molecular weight and characteristic fragmentation pattern. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group of the alcohol.
N-H stretch: Two sharp peaks in the region of 3300-3500 cm⁻¹ characteristic of the primary amine.
C≡C stretch: A weak but sharp absorption around 2100-2260 cm⁻¹ for the internal alkyne.
C-H stretch (aromatic): Peaks above 3000 cm⁻¹.
C-H stretch (aliphatic): Peaks below 3000 cm⁻¹.
C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
C-O stretch: A strong band in the 1000-1260 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the alkyne C≡C stretching vibration, which often gives a stronger signal in Raman than in IR. The symmetric vibrations of the aromatic ring would also be readily observed.
| Functional Group | Expected IR Absorption (cm⁻¹) |
| Alcohol (O-H) | 3200 - 3600 (broad) |
| Primary Amine (N-H) | 3300 - 3500 (two sharp peaks) |
| Alkyne (C≡C) | 2100 - 2260 (weak, sharp) |
| Aromatic C-H | > 3000 |
| Aliphatic C-H | < 3000 |
| Aromatic C=C | 1450 - 1600 |
| Alcohol C-O | 1000 - 1260 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The UV-Vis spectrum of this compound would be dominated by the absorptions of the aminophenyl chromophore. The presence of the amino group, an auxochrome, would cause a bathochromic (red) shift of the benzene (B151609) absorption bands. The spectrum of 3-aminophenol, a related chromophore, shows absorption maxima around 230 nm and 280 nm. researchgate.net It is expected that this compound would exhibit a similar UV-Vis profile, with the alkyne group having a minor influence on the main absorption bands.
| Chromophore | Expected λmax (nm) | Electronic Transition |
| 3-Aminophenyl | ~230 - 240 | π → π |
| 3-Aminophenyl | ~280 - 290 | n → π |
| Parameter | Information Provided by X-ray Diffraction |
| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |
| Space Group | The symmetry of the crystal lattice. |
| Atomic Coordinates | The precise position of each atom in the unit cell. |
| Bond Lengths and Angles | Accurate measurement of molecular geometry. |
| Intermolecular Interactions | Identification and characterization of hydrogen bonds and other non-covalent interactions. |
Computational and Theoretical Investigations of 5 3 Aminophenyl Pent 4 Yn 1 Ol
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for geometry optimization, vibrational frequencies, and electronic structure)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to investigating the properties of 5-(3-aminophenyl)pent-4-yn-1-ol. DFT is a widely used method that offers a good balance between computational cost and accuracy for medium-sized organic molecules.
Geometry Optimization: The first step in a computational study is typically geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles. The resulting geometry provides a foundational model for all other computational predictions. Research on related aromatic compounds has successfully used DFT methods like B3LYP with a 6-31G(d,p) basis set to obtain reliable optimized structures. rasayanjournal.co.in
Vibrational Frequencies: Once the geometry is optimized, vibrational frequency calculations are performed. These calculations serve two main purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as N-H stretching in the amino group, C≡C stretching of the alkyne, or O-H stretching of the alcohol. These theoretical spectra can be compared with experimental IR data to aid in structural confirmation. nih.gov
Below is an illustrative table of the types of geometric parameters that would be determined for this compound through DFT calculations.
Table 1: Representative Geometric Parameters Calculated via DFT
| Parameter | Atoms Involved | Typical Calculated Value (Example) |
|---|---|---|
| Bond Length | C≡C (Alkyne) | ~1.21 Å |
| Bond Length | C-N (Aromatic) | ~1.40 Å |
| Bond Length | C-O (Alcohol) | ~1.43 Å |
| Bond Angle | C-C≡C | ~178° |
| Bond Angle | C-O-H | ~109° |
| Dihedral Angle | C(aromatic)-C≡C-C(alkyl) | Defines rotational position |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations typically focus on a single, static molecule in a vacuum, molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations are particularly useful for flexible molecules like this compound, which has a rotatable pentynol side chain.
Conformational Analysis: The flexible side chain can adopt various spatial arrangements, known as conformers. MD simulations can explore the potential energy surface to identify low-energy, stable conformers and the energy barriers between them. researchgate.net This analysis is crucial for understanding how the molecule's shape influences its properties and interactions.
Intermolecular Interactions: MD simulations can also model how this compound interacts with its environment, such as with solvent molecules or potential biological targets. researchgate.net By simulating the molecule in a box of water, for example, one can study hydrogen bonding patterns involving the amino and hydroxyl groups. Such simulations are critical for predicting solubility and behavior in a biological context. researchgate.net The study of protein conformational dynamics through MD has shown that averaging properties over multiple conformations provides results that are in significantly better agreement with experimental data. nih.gov
Electronic Structure Analysis (e.g., HOMO-LUMO energy, Natural Bond Orbital (NBO) analysis, Density of States (DOS))
HOMO-LUMO Analysis: The electronic structure of a molecule governs its reactivity. Key to this are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for predicting chemical reactivity, with a smaller gap generally indicating higher reactivity. nih.gov From these energies, global reactivity descriptors can be calculated to quantify the molecule's electronic properties. rasayanjournal.co.in
Table 2: Illustrative Global Reactivity Descriptors Derived from HOMO-LUMO Energies
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron |
| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution |
| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons |
| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ = -χ) | Propensity to accept electrons |
Note: These descriptors provide a quantitative measure of the molecule's reactivity based on its electronic structure. rasayanjournal.co.in
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals corresponding to Lewis structures (i.e., bonds and lone pairs). wisc.edumalayajournal.org NBO analysis for this compound would reveal details about the hybridization of atoms and the nature of the chemical bonds. wisc.edu Furthermore, it quantifies hyperconjugative interactions, which are stabilizing effects caused by electron delocalization from a filled donor orbital to an empty acceptor orbital. This is particularly useful for analyzing charge transfer within the molecule, for instance, from the lone pairs on the nitrogen or oxygen atoms into adjacent anti-bonding orbitals. chemrxiv.orgchemrxiv.org
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, absorption wavelengths)
Computational methods can predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures.
NMR Chemical Shifts: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a key application of computational chemistry. While historically done with DFT, recent advances in machine learning (ML) and graph neural networks have led to highly accurate prediction tools. arxiv.orgnih.gov These models can achieve Mean Absolute Errors (MAEs) as low as 0.10 ppm for ¹H shifts and around 2.0 ppm for ¹³C shifts. arxiv.orgnih.gov For this compound, predicting the chemical shifts for each unique hydrogen and carbon atom would help in assigning peaks in an experimental NMR spectrum, thus verifying its structure. nih.gov
Absorption Wavelengths: The electronic absorption spectrum (UV-Vis) can be predicted using methods like Time-Dependent Density Functional Theory (TD-DFT). This calculation determines the energies of electronic transitions, primarily the one from the HOMO to the LUMO, which corresponds to the maximum absorption wavelength (λ_max). This information helps to understand the molecule's color and photophysical properties.
Mechanistic Studies of Chemical Reactions (e.g., cyclization pathways)
Theoretical chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, a potential reaction of interest is intramolecular cyclization. The presence of a nucleophilic amino group and an electrophilic alkyne moiety within the same molecule sets the stage for such a reaction, potentially leading to the formation of a nitrogen-containing heterocyclic compound.
Computational methods can be used to model the entire reaction pathway. This involves:
Identifying Reactants, Products, and Intermediates: The structures of all species involved in the proposed mechanism are optimized.
Locating Transition States (TS): The highest energy point along the reaction coordinate, the transition state, is located. The structure of the TS provides insight into the geometry of the bond-forming/bond-breaking process.
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (Ea). A lower activation energy implies a faster reaction rate.
By mapping out the energy profile of different possible cyclization pathways (e.g., endo vs. exo cyclization), computational studies can predict the most likely reaction mechanism and the structure of the resulting product.
Structure Activity Relationship Sar Studies of 5 3 Aminophenyl Pent 4 Yn 1 Ol Analogues
Principles of Structural Modification and Activity Modulation in Chemical Systems
The core principle of structural modification is that the biological activity of a compound is intrinsically linked to its three-dimensional structure. Alterations to the molecular framework can profoundly impact its interaction with a biological target, thereby modulating its activity. mdpi.comresearchgate.netnih.gov Key strategies in structural modification include:
Pharmacophore Identification: The first step often involves identifying the pharmacophore, which is the essential arrangement of functional groups in the molecule responsible for its biological activity. For 5-(3-aminophenyl)pent-4-yn-1-ol, this would likely involve the aminophenyl group, the alkyne linker, and the terminal alcohol.
Functional Group Modification: Key functional groups can be altered to enhance binding affinity, improve selectivity, or modify pharmacokinetic properties. For instance, the amino group could be acylated, alkylated, or repositioned on the phenyl ring. The hydroxyl group could be converted to an ether or ester to modulate polarity.
Scaffold Hopping: This involves replacing the central molecular scaffold (the pentynyl chain in this case) with a different chemical moiety that maintains the correct spatial orientation of the key functional groups.
Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a more bioactive conformation, potentially increasing potency and reducing off-target effects.
The modulation of activity through these modifications is a delicate balance of steric, electronic, and hydrophobic factors. Even minor changes can lead to significant shifts in biological response, either enhancing or diminishing the desired effect. mdpi.comresearchgate.netnih.gov The ultimate goal is to establish a clear SAR, where a predictable relationship between specific structural changes and the resulting biological activity is understood.
In Vitro and In Silico Approaches to SAR Determination
To elucidate the SAR of this compound analogues, a combination of in vitro and in silico methods is employed, providing a comprehensive understanding of their biological and physicochemical properties. nih.govresearchgate.net
In Vitro Approaches:
Binding Affinity Studies: These experiments directly measure the strength of the interaction between a compound and its biological target (e.g., a receptor or enzyme). Techniques such as radioligand binding assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can provide quantitative data on binding constants (e.g., Ki, Kd).
Enzyme Inhibition Assays: If the target is an enzyme, its activity can be measured in the presence of varying concentrations of the analogue. This allows for the determination of inhibitory constants like IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cell-Based Assays: These assays assess the effect of the compound in a more biologically relevant context, such as measuring a cellular response or cell viability.
In Silico Approaches:
Computational Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov By simulating the binding of different analogues, it can help to rationalize observed SAR and predict the activity of novel compounds.
Quantitative Structure-Activity Relationships (QSAR): QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activity. researchgate.netphiladelphia.edu.jo These models use molecular descriptors (e.g., physicochemical properties, topological indices) to predict the activity of untested compounds. researchgate.net
Pharmacophore Modeling: This involves creating a 3D model of the essential steric and electronic features required for biological activity. This model can then be used to screen virtual libraries of compounds to identify potential new leads.
The integration of these in vitro and in silico methods provides a powerful platform for accelerating the drug discovery process, allowing for more focused and efficient design of new analogues. nih.gov
A hypothetical SAR study of this compound analogues might yield data such as that presented in the interactive table below, which could be used to build a QSAR model.
| Compound ID | Modification on Phenyl Ring | Modification on Hydroxyl Group | Binding Affinity (Ki, nM) | Predicted LogP |
| 1 | 3-NH2 (Parent) | -OH | 50 | 1.8 |
| 2 | 3-NHCOCH3 | -OH | 75 | 1.9 |
| 3 | 3-NO2 | -OH | 250 | 2.1 |
| 4 | 4-NH2 | -OH | 120 | 1.8 |
| 5 | 3-NH2 | -OCH3 | 45 | 2.2 |
| 6 | 3-NH2 | -OCOCH3 | 60 | 2.5 |
| 7 | 3-N(CH3)2 | -OH | 90 | 2.3 |
| 8 | 2-NH2 | -OH | 150 | 1.8 |
Influence of Substituent Effects on Molecular Interactions and Reactivity
Electronic Effects:
Inductive Effects: These are transmitted through sigma bonds and are related to the electronegativity of the atoms. lumenlearning.com Electron-withdrawing groups (EWGs), such as a nitro group (-NO2), decrease the electron density on the aromatic ring, potentially weakening interactions with electron-rich pockets in a binding site. libretexts.orglumenlearning.com Conversely, electron-donating groups (EDGs), like an amino group (-NH2), increase electron density. libretexts.orglumenlearning.com
Resonance Effects: These occur in conjugated systems where electrons can be delocalized through pi bonds. libretexts.org Substituents with lone pairs, such as hydroxyl (-OH) or amino groups, can donate electron density to the aromatic ring through resonance, which can be a stronger effect than their inductive withdrawal. libretexts.org
Steric Effects:
Steric Hindrance: The size and shape of a substituent can physically impede the optimal binding of the molecule to its target. wikipedia.org Bulky groups introduced near the pharmacophoric elements can lead to a significant loss of activity.
Conformational Effects: Substituents can influence the preferred conformation of the molecule. For example, a bulky group might restrict the rotation around a single bond, locking the molecule into a more or less active conformation.
The interplay of these electronic and steric effects is complex. For instance, a halogen substituent might be electron-withdrawing by induction but can also participate in halogen bonding, a specific type of non-covalent interaction. The table below illustrates how different substituents on the phenyl ring of a hypothetical series of analogues could influence their electronic properties and, consequently, their reactivity.
| Substituent (X) at position 3 | Hammett Constant (σm) | Nature of Effect | Predicted Reactivity |
| -NH2 | -0.16 | Electron-donating (resonance) | Increased |
| -OH | +0.12 | Electron-donating (resonance) > Electron-withdrawing (induction) | Increased |
| -CH3 | -0.07 | Weakly electron-donating (induction) | Slightly Increased |
| -H | 0.00 | Neutral | Baseline |
| -Cl | +0.37 | Electron-withdrawing (induction) | Decreased |
| -CN | +0.56 | Strongly electron-withdrawing (induction and resonance) | Significantly Decreased |
| -NO2 | +0.71 | Strongly electron-withdrawing (induction and resonance) | Significantly Decreased |
By systematically varying the substituents and analyzing the resulting changes in activity, a detailed understanding of the SAR can be developed, guiding the design of more effective and targeted therapeutic agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(3-Aminophenyl)pent-4-yn-1-ol, and how can reaction conditions be tailored to improve yield?
- Methodology : The compound can be synthesized via Sonogashira coupling between a terminal alkyne (e.g., pent-4-yn-1-ol) and an aryl halide (e.g., 3-iodoaniline derivative). Key parameters include:
- Catalyst : Palladium-based catalysts (e.g., Pd(PPh₃)₂Cl₂) with copper iodide as a co-catalyst .
- Solvent : Use polar aprotic solvents like DMF or THF under inert atmosphere.
- Purification : Flash column chromatography (e.g., petroleum ether/ethyl acetate gradients) achieves >95% purity. Monitor by TLC and confirm via NMR .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and functional groups (e.g., alkyne protons at δ ~2.5 ppm, aromatic protons at δ ~6.5–7.5 ppm) .
- HRMS : Validates molecular weight and isotopic patterns (e.g., [M+Na] peaks).
- IR Spectroscopy : Identifies O–H (broad ~3400 cm) and C≡C stretches (~2100 cm) .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated, particularly in hydrogenation or cycloaddition reactions?
- Approaches :
- Kinetic Isotope Effects (KIEs) : Compare reaction rates using deuterated analogs to identify rate-determining steps.
- Computational Modeling : Density Functional Theory (DFT) calculates transition states and intermediates (e.g., using B3LYP/6-31G* basis sets) to map energy profiles .
- In Situ Monitoring : Use techniques like FTIR or Raman spectroscopy to track intermediate formation .
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?
- Methodology :
- Reproducibility Studies : Replicate experiments under controlled conditions (e.g., humidity, temperature) to isolate variables.
- Advanced Characterization : Employ X-ray crystallography for solid-state structure validation or DSC for thermal stability analysis.
- Data Cross-Validation : Compare results across multiple labs using standardized protocols .
Q. How can computational tools predict the electronic and catalytic behavior of this compound in novel reactions?
- Framework :
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict reactivity in electrophilic substitutions or cycloadditions.
- Molecular Dynamics (MD) : Simulate solvent effects and steric interactions in catalytic systems (e.g., palladium-mediated coupling) .
- QSPR Models : Corrogate structural descriptors (e.g., Hammett constants) with experimental outcomes to design derivatives .
Methodological Challenges and Solutions
Q. What are the limitations of current synthetic protocols, and how can they be addressed?
- Challenges : Low regioselectivity in aryl halide coupling; side reactions during alkyne activation.
- Solutions :
- Ligand Design : Use bulky phosphine ligands (e.g., XPhos) to enhance selectivity in Pd-catalyzed reactions .
- Flow Chemistry : Improve heat/mass transfer in continuous-flow reactors to minimize byproducts .
Q. How to optimize the stability of this compound in storage and under reaction conditions?
- Recommendations :
- Storage : Store under nitrogen at –20°C in amber vials to prevent oxidation.
- Stabilizers : Add radical scavengers (e.g., BHT) during reactions involving high temperatures or light exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
